Talaglumetad

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El clorhidrato de talaglumetad es un fármaco de molécula pequeña que actúa como profármaco de eglumegad, un agonista selectivo para los subtipos de receptores metabotrópicos de glutamato del grupo II, mGluR2 y mGluR3 . Inicialmente fue desarrollado por Eli Lilly and Company para el posible tratamiento de trastornos psiquiátricos como la ansiedad y la esquizofrenia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de talaglumetad se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura biciclohexánica. La ruta sintética normalmente implica los siguientes pasos:

Formación del núcleo biciclohexánico: Esto implica la ciclización de precursores apropiados para formar el sistema de anillos biciclohexánico.

Introducción de grupos funcionales: Grupos funcionales como los grupos amino y carboxilo se introducen en el núcleo biciclohexánico a través de diversas reacciones químicas.

Formación de la sal de clorhidrato: El paso final implica la conversión del compuesto a su forma de sal de clorhidrato para mejorar su estabilidad y solubilidad.

Métodos de producción industrial

La producción industrial del clorhidrato de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Síntesis por lotes: El compuesto se sintetiza en lotes grandes utilizando reactores industriales.

Purificación: El producto bruto se purifica utilizando técnicas como la cristalización y la cromatografía para obtener el producto final con alta pureza.

Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar que cumple con las especificaciones requeridas.

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de talaglumetad experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: El compuesto puede sufrir hidrólisis para liberar el fármaco activo eglumegad.

Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Hidrólisis: Se lleva a cabo normalmente en soluciones acuosas en condiciones ácidas o básicas.

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Principales productos

El principal producto formado por la hidrólisis del clorhidrato de this compound es eglumegad, que es el fármaco activo que ejerce los efectos terapéuticos .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los agonistas de los receptores metabotrópicos de glutamato.

Biología: Se ha investigado por sus efectos en las vías de señalización celular y las interacciones de los receptores.

Medicina: Se ha explorado por sus posibles efectos terapéuticos en el tratamiento de trastornos psiquiátricos como la ansiedad y la esquizofrenia.

Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a los receptores metabotrópicos de glutamato

Mecanismo De Acción

El clorhidrato de talaglumetad actúa como profármaco de eglumegad, que es un agonista selectivo para los subtipos de receptores metabotrópicos de glutamato del grupo II, mGluR2 y mGluR3. Estos receptores participan en la modulación de la liberación de neurotransmisores y la plasticidad sináptica. La activación de mGluR2 y mGluR3 por eglumegad conduce a la inhibición de la formación de monofosfato de adenosina cíclico (cAMP), lo que a su vez reduce la liberación de glutamato y ácido gamma-aminobutírico (GABA) en las sinapsis .

Comparación Con Compuestos Similares

Compuestos similares

Pomaglumetad: Otro agonista selectivo para mGluR2 y mGluR3, utilizado en el tratamiento de trastornos psiquiátricos.

LY354740: Un potente agonista de mGluR2/3 con aplicaciones terapéuticas similares.

LY2140023: Un profármaco de pomaglumetad, utilizado en ensayos clínicos para el tratamiento de la esquizofrenia

Unicidad

El clorhidrato de talaglumetad es único en su capacidad de actuar como profármaco, liberando el compuesto activo eglumegad tras la hidrólisis. Esta estrategia de profármaco mejora la biodisponibilidad y la estabilidad del fármaco activo, haciéndolo más eficaz en aplicaciones clínicas .

Actividad Biológica

Talaglumetad, also known as LY544344, is a small molecule drug that functions as an agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3). Its development aimed to explore therapeutic applications primarily in anxiety disorders and other neuropsychiatric conditions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts as an agonist at mGluR2 and mGluR3 receptors, which are implicated in modulating glutamate transmission in the central nervous system. Activation of these receptors has been shown to decrease glutamate excitatory signaling at limbic synapses, which are crucial in the regulation of anxiety and stress responses. This mechanism suggests potential efficacy in treating anxiety disorders by stabilizing neuronal excitability and enhancing autonomic recovery from stress.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a prodrug of LY354740, designed to improve oral bioavailability through enhanced absorption facilitated by the human peptide transporter 1 (PEPT1). This modification allows for better therapeutic efficacy compared to its parent compound.

| Parameter | This compound (LY544344) | LY354740 |

|---|---|---|

| Molecular Formula | C11H17ClN2O5 | C8H10N2O4 |

| Oral Bioavailability | Improved | Low |

| Mechanism | mGluR2/3 Agonist | mGluR2/3 Agonist |

Clinical Studies and Efficacy

Case Study Overview:

-

Generalized Anxiety Disorder (GAD) :

- This compound was evaluated in clinical trials for its efficacy in treating GAD. In a Phase 2 study, patients receiving this compound demonstrated significant reductions in anxiety symptoms compared to placebo groups. However, the compound was ultimately discontinued due to concerns raised during long-term toxicology studies involving rodent models, where seizures were observed.

-

Pharmacological Challenges :

- A double-blind, randomized placebo-controlled study assessed the effects of this compound on autonomic reactivity during a pharmacological panic challenge using cholecystokinin tetrapeptide (CCK-4). The results indicated no significant differences in baseline vagal activity but suggested enhanced recovery post-challenge for those treated with this compound, indicating potential benefits in stress response modulation.

Research Findings

Recent studies have highlighted the following findings regarding this compound's biological activity:

- Neurophysiological Effects : Research using animal models has shown that mGluR2/3 agonists can normalize hyperactive dopaminergic neuron activity in conditions mimicking psychotic states. This compound's action on these pathways suggests it could mitigate symptoms associated with heightened dopaminergic activity.

- Behavioral Outcomes : In models assessing cognitive functions such as working memory (measured via Novel Object Recognition tasks), this compound administration improved performance metrics compared to control groups, supporting its role in cognitive enhancement under stress.

Summary of Clinical Trials

| Study Phase | Indication | Findings |

|---|---|---|

| Phase 2 | Generalized Anxiety Disorder | Significant symptom reduction; discontinued due to safety concerns |

| Phase 3 | Anxiety Disorders | Pending results; initial studies showed promise but faced challenges |

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of Talaglumetad in preclinical models of anxiety and stress disorders?

this compound functions as a metabotropic glutamate (mGlu) receptor agonist, modulating glutamatergic signaling pathways implicated in anxiety and stress responses. Preclinical studies should prioritize in vitro receptor binding assays (e.g., radioligand displacement) to quantify affinity for mGlu receptor subtypes (e.g., mGlu2/3), followed by in vivo behavioral assays (e.g., elevated plus maze, forced swim test) to validate anxiolytic efficacy. Dose-response curves and comparator controls (e.g., existing mGlu agonists) are critical to establish specificity .

Q. What experimental methodologies are recommended for assessing this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties in rodent models?

Key PK parameters (e.g., bioavailability, half-life) require plasma concentration profiling via HPLC or LC-MS/MS after single-dose administration. For PD, correlate PK data with time-dependent behavioral or biomarker outcomes (e.g., cortisol levels, neuronal activity via c-Fos staining). Ensure adherence to species-specific metabolic pathways and interspecies scaling protocols to improve translational relevance .

Table 1: Key Preclinical Parameters for this compound

| Parameter | Method | Target Value (Example) | Reference |

|---|---|---|---|

| Plasma Half-life (rats) | LC-MS/MS | 2.5–3.8 hours | |

| mGlu2/3 Affinity (Ki) | Radioligand Binding Assay | 15–30 nM | |

| Anxiolytic ED50 | Elevated Plus Maze | 10 mg/kg (oral) |

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different anxiety models (e.g., acute vs. chronic stress paradigms)?

Discrepancies may arise from model-specific stress induction mechanisms (e.g., acute vs. chronic unpredictable stress). Adopt a multi-model validation approach:

- Step 1: Replicate studies using standardized protocols (e.g., consistent dosing intervals, stressor durations).

- Step 2: Integrate neurochemical profiling (e.g., microdialysis for glutamate/GABA levels) to identify pathway-specific variations.

- Step 3: Apply meta-analytical frameworks to quantify heterogeneity across studies, adjusting for covariates like species strain or environmental factors .

Q. What strategies optimize this compound’s experimental design for translational research in comorbid anxiety and depressive disorders?

- Co-Morbidity Models: Use dual pathology models (e.g., chronic mild stress with social defeat) to mimic human comorbidities.

- Endpoint Selection: Combine behavioral (e.g., sucrose preference test) and molecular endpoints (e.g., BDNF levels in hippocampus).

- Statistical Power: Conduct a priori power analyses to determine cohort sizes, ensuring detection of moderate effect sizes (Cohen’s d ≥ 0.5) .

Q. How should researchers address ethical and methodological challenges in human trials involving this compound?

- Ethical Oversight: Submit protocols to institutional review boards (IRBs) with risk mitigation plans for adverse events (e.g., dysphoria, sedation).

- Blinding and Controls: Use active comparators (e.g., SSRIs) rather than placebo-only designs to maintain ethical integrity.

- Data Transparency: Pre-register trials on platforms like ClinicalTrials.gov and share raw data (anonymized) via repositories to enable independent validation .

Q. Methodological Guidelines

- Data Contradiction Analysis: Apply causal inference frameworks (e.g., counterfactual analysis) to distinguish between confounders (e.g., dosing variability) and true mechanistic divergences .

- Literature Synthesis: Systematically map gaps using PRISMA guidelines, focusing on understudied receptor subtypes (e.g., mGlu5 cross-talk) or long-term safety profiles .

Propiedades

Número CAS |

441765-98-6 |

|---|---|

Fórmula molecular |

C11H16N2O5 |

Peso molecular |

256.25 g/mol |

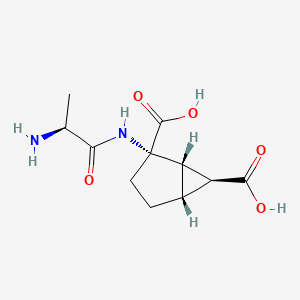

Nombre IUPAC |

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1 |

Clave InChI |

UPSXYNJDCKOCFD-QIMCWZKGSA-N |

SMILES |

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |

SMILES isomérico |

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N |

SMILES canónico |

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |

Sinónimos |

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.